molecular formula C12H13Cl2N5O2 B11083230 2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol

2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol

Cat. No.: B11083230
M. Wt: 330.17 g/mol
InChI Key: MNIKBPBRQGFQCR-UHFFFAOYSA-N
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Description

2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chloro and methoxy groups, as well as an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 5-chloro-2-methoxyaniline under controlled conditions to form the intermediate 4-chloro-6-(5-chloro-2-methoxyphenylamino)-1,3,5-triazine. This intermediate is then reacted with ethanolamine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chlorotriazine: A triazine derivative with similar structural features.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Another triazine compound with chloro and methoxy substitutions.

Uniqueness

2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol is unique due to its specific combination of chloro, methoxy, and aminoethanol groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H13Cl2N5O2

Molecular Weight

330.17 g/mol

IUPAC Name

2-[[4-chloro-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C12H13Cl2N5O2/c1-21-9-3-2-7(13)6-8(9)16-12-18-10(14)17-11(19-12)15-4-5-20/h2-3,6,20H,4-5H2,1H3,(H2,15,16,17,18,19)

InChI Key

MNIKBPBRQGFQCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NCCO)Cl

Origin of Product

United States

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